[5,5']BI[Benzo[1,3]dioxolyl]
Description
Significance of the Benzodioxole Scaffold in Contemporary Chemical Research
The 1,3-benzodioxole (B145889) scaffold is a crucial structural unit found in a multitude of biologically active compounds. buketov.edu.kzresearchgate.net Its presence is noted in many natural products and serves as a versatile template in medicinal chemistry for designing molecules with a wide array of biological activities. researchgate.netnih.gov The adaptability of the benzodioxole moiety allows for diverse chemical modifications, which can influence the pharmacological properties of the resulting compounds. buketov.edu.kzontosight.ai Researchers have explored its role in developing agents with various therapeutic potentials. nih.govunimi.it The benzodioxole nucleus is a key pharmacophore that can interact with different biological receptors. researchgate.net
Overview of Dimeric Benzodioxole Architectures in Chemical Synthesis
Dimeric structures, including those containing benzodioxole units, are common in natural products and pharmaceutically important molecules. chim.it The synthesis of dimeric aryls and heteroaryls through methods like homocoupling is an active area of research. chim.it These dimeric scaffolds are considered a potential source for the discovery of new biologically active molecules. chim.it The construction of these architectures is pursued for their unique structural and electronic properties. chim.it Specifically, new thiourea (B124793) derivatives that include two benzo[d] lookchem.comresearchgate.netdioxol-5-yl moieties have been synthesized and studied for their cytotoxic effects. nih.gov The synthesis of metal-organic coordination compounds, including those with benzodioxole-carboxylate ligands, has also been an area of significant interest due to their diverse structures and potential applications. ub.edu
Historical Context of the [5,5']BI[Benzolookchem.comresearchgate.netdioxolyl] Motif in Scientific Literature
While specific historical milestones for the [5,5']BI[Benzo lookchem.comresearchgate.netdioxolyl] motif are not extensively detailed in readily available literature, its identity as a biaryl chemical compound is established. lookchem.com It is recognized for its potential applications in organic synthesis, coordination chemistry, and polymer and material science. lookchem.com The compound, with CAS number 4791-89-3, is a biaryl compound featuring two benzodioxole rings linked by a carbon-carbon bond at the 5 and 5' positions. lookchem.comguidechem.com Research interest in this and related dimeric benzodioxole structures stems from the diverse biological activities observed in the broader class of benzodioxole-containing molecules. researchgate.net
Chemical and Physical Properties
Below is a table summarizing the known chemical and physical properties of [5,5']BI[Benzo lookchem.comresearchgate.netdioxolyl].
| Property | Value |
| Molecular Formula | C14H10O4 |
| Molecular Weight | 242.2268 g/mol |
| CAS Number | 4791-89-3 |
| Appearance | Data not available |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Research Applications
The unique structure of [5,5']BI[Benzo lookchem.comresearchgate.netdioxolyl] makes it a valuable intermediate and building block in various fields of chemical research. lookchem.com
Organic Synthesis: It serves as a key intermediate in the creation of more complex organic molecules. lookchem.com
Coordination Chemistry: The compound can act as a ligand, forming complexes with metal ions. lookchem.com
Polymer and Material Science: It is utilized as a building block for constructing polymers and materials with potentially novel properties. lookchem.com
Pharmaceutical Research: Its structure is a target for investigation in the development of new therapeutic agents. lookchem.com
Catalysis: There is potential for its use in designing new catalysts. lookchem.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
4791-89-3 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H10O4/c1-3-11-13(17-7-15-11)5-9(1)10-2-4-12-14(6-10)18-8-16-12/h1-6H,7-8H2 |
InChI Key |
TYTYRRYKPAKXPF-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Synthetic Methodologies for 5,5 Bi Benzo 1 2 Dioxolyl and Its Congeners
Strategies for Carbon-Carbon Bond Formation at the 5,5' Positions
The direct coupling of two benzo mdpi.comresearchgate.netdioxole moieties at their respective 5-positions is a common and effective strategy for synthesizing [5,5']-bi[benzo mdpi.comresearchgate.netdioxolyl]. This can be achieved through several powerful synthetic methods.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis, particularly using palladium, has become a cornerstone of modern organic synthesis for its efficiency in forming carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction is a versatile method for creating C-C bonds between aryl groups. This reaction typically involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.
In the context of synthesizing [5,5']-bi[benzo mdpi.comresearchgate.netdioxolyl], this would involve the reaction of a 5-halobenzo mdpi.comresearchgate.netdioxole with a benzo mdpi.comresearchgate.netdioxole-5-boronic acid or its corresponding ester. Research has demonstrated the successful application of Suzuki-Miyaura coupling for creating various substituted 1,3-benzodioxole (B145889) derivatives. worldresearchersassociations.comresearchgate.net For instance, new heterocyclic compounds derived from 1,3-benzodioxole have been prepared in good yields (33-89%) using this method. worldresearchersassociations.comresearchgate.net The process often utilizes a palladium catalyst such as PdCl2(PPh3)2, a phosphine (B1218219) ligand like PPh3, and a base such as K2CO3. worldresearchersassociations.comresearchgate.net The reaction conditions can be optimized by testing different catalysts, solvents, and bases to achieve the best yields. researchgate.net
A study on the synthesis of 8-substituted odoratine derivatives also employed the Suzuki coupling reaction, highlighting its utility in functionalizing complex molecules containing the benzo mdpi.comresearchgate.netdioxole core. aragen.com
| Reactant A | Reactant B | Catalyst | Base | Solvent | Yield | Reference |
| 1-((6-bromobenzo[d] mdpi.comresearchgate.netdioxol-5-yl)methyl)-4-phenyl-1H-1,2,3-triazole | Arylboronic acids | PdCl2(PPh3)2/PPh3 | K2CO3 | Dioxane | 33-89% | worldresearchersassociations.comresearchgate.net |
| 3-(benzo mdpi.comresearchgate.netdioxol-5-yl)-8-bromo-3-iodo-5,6,7-trimethoxy-4H-chromen-4-one | Arylboronic acids | Pd(PPh3)4 | Na2CO3 | Toluene/Ethanol | Good | aragen.com |
This table summarizes representative conditions for Suzuki-Miyaura coupling involving benzo mdpi.comresearchgate.netdioxole derivatives.
Palladium-catalyzed direct C-H arylation offers an alternative to traditional cross-coupling reactions by avoiding the pre-functionalization step of preparing organometallic or organohalide reagents. This approach involves the direct coupling of a C-H bond with an aryl halide.
Research has shown the feasibility of palladium-catalyzed C-H arylation of benzophospholes with aryl halides, including 5-bromobenzodioxole, to create donor-acceptor type molecules. nih.gov Additionally, the direct arylation of 1,3-benzodioxoles has been a subject of study. researchgate.net This method has been successfully applied to the synthesis of various natural products containing the benzodioxole moiety. researchgate.netjst.go.jp For example, a key step in the synthesis of (±)-aporphine involves a palladium-mediated intramolecular phenol (B47542) ortho-arylation. researchgate.net
| Benzodioxole Substrate | Arylating Agent | Catalyst System | Conditions | Product Type | Reference |
| Benzophosphole | 5-Bromobenzodioxole | Pd(OAc)2 | 100 °C | Donor-Acceptor Molecule | nih.gov |
| N-tosyl tyramine (B21549) derivative | 2-Bromophenylacetaldehyde derivative | Pd catalyst with tricyclohexylphosphine | Cs2CO3 | Aporphine framework | researchgate.net |
| Nitroarenes | Sesamol (B190485) tosylate | Pd(OAc)2 / XPhos | 120 °C | Arylated nitroarenes | nih.gov |
This table illustrates examples of palladium-catalyzed arylation reactions involving benzodioxole scaffolds.
Oxidative Dimerization Routes
Oxidative dimerization provides a direct method to couple two molecules of a substrate, in this case, benzo mdpi.comresearchgate.netdioxole, to form the desired biaryl compound. This can be achieved through various means, including biomimetic approaches.
A notable example is the biomimetic oxidative phenol dimerization used in the total synthesis of bisbenzylisoquinoline alkaloids, which can contain benzo[d] mdpi.comresearchgate.netdioxole structures. bohrium.com This method can selectively form sterically hindered diaryl ether bonds, and subsequent reactions can lead to the desired biphenyl (B1667301) linkage. While not a direct dimerization to [5,5']-bi[benzo mdpi.comresearchgate.netdioxolyl], it demonstrates the principle of oxidative coupling in related systems.
Other Radical-Mediated Coupling Processes
Radical-mediated reactions offer another avenue for the formation of C-C bonds. These processes often involve the generation of a radical species that can then couple with another molecule.
Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.netrsc.org For instance, the direct single-electron oxidation of 1,3-benzodioxoles can lead to their coupling with other molecules. researchgate.netrsc.org While these studies often focus on C-H functionalization at the 2-position, the principles could potentially be adapted for C-C bond formation at the 5-position. researchgate.netrsc.orgcdnsciencepub.com
Additionally, copper-catalyzed three-component radical reactions have been developed to synthesize chiral α-tertiary N-arylamines, with some examples incorporating the benzo[d] mdpi.comresearchgate.netdioxole moiety. chinesechemsoc.org Furthermore, synergistic photoredox and Brønsted acid catalysis have enabled asymmetric three-component radical cascade reactions to access α-amino acid derivatives containing the benzo mdpi.comresearchgate.netdioxole structure. acs.org
Precursor Synthesis and Functionalization of Benzomdpi.comresearchgate.netdioxole Units
The synthesis of [5,5']-bi[benzo mdpi.comresearchgate.netdioxolyl] and its congeners relies on the availability of suitably functionalized benzo mdpi.comresearchgate.netdioxole precursors.
The synthesis of the benzo[d] mdpi.comresearchgate.netdioxole ring system itself is often achieved by reacting a catechol with a dihalomethane. google.com For instance, deuterated dihalomethanes have been reacted with catechols to produce deuterated benzo[d] mdpi.comresearchgate.netdioxoles with high isotopic yield. google.com
Once the basic benzodioxole structure is in place, it can be functionalized at various positions. For example, 6-nitrobenzo mdpi.comresearchgate.netdioxole can be functionalized with carbonyl compounds. mdpi.com The synthesis of benzo[d] mdpi.comresearchgate.netdioxole-4-carboxylic acid pentafluorophenyl ester provides a convenient precursor for creating more complex molecules. rsc.org Cyanation of halogenated benzodioxoles is a common method to introduce a nitrile group, which can then be further transformed. The benzo[d] mdpi.comresearchgate.netdioxole moiety can also be incorporated into metal-organic frameworks (MOFs) through the use of dicarboxylic acid functionalized derivatives. rsc.org
Formation of the 1,3-Benzodioxole Ring from Catechol and Halomethanes
The fundamental 1,3-benzodioxole structure is commonly synthesized from catechol and a dihalomethane. wikipedia.org This reaction involves the condensation of catechol (1,2-dihydroxybenzene) with a suitable methylene (B1212753) source, such as dihalomethanes. chemicalbook.comwikipedia.org The process typically occurs in the presence of a strong base. chemicalbook.comchemicalbook.com For instance, the reaction can be carried out using a concentrated aqueous alkaline solution with the aid of phase-transfer catalysts like tetraalkylammonium or phosphonium (B103445) salts. chemicalbook.com
Historically, the synthesis of benzodioxole derivatives was advanced by base-catalyzed methylenation reactions. A notable method developed in 1969 demonstrated that benzodioxole compounds could be formed through sequential nucleophilic substitution reactions between catechoxide dianions and methyl halides, often using dichloromethane (B109758) as the methylenating agent. The efficiency of these syntheses was later improved by the introduction of phase-transfer catalysis, with reagents like cetyltrimethylammonium bromide facilitating the methylenation of catechol derivatives under milder conditions.
A three-step process for synthesizing 5-(α-hydroxyalkyl)benzo chemicalbook.comontosight.aidioxols also begins with the reaction of pyrocatechin with a dihalo- or di-alkoxyalkane to form the benzodioxole derivative. google.com
Regioselective Functionalization of Benzodioxole Ring Systems (e.g., 5-substitution)
Once the benzodioxole ring is formed, subsequent functionalization often requires precise control of regioselectivity. The methylenedioxy group is electron-donating, which activates the aromatic ring towards electrophilic substitution, primarily at the 5- and 6-positions. smolecule.com
Directed ortho-metallation (DoM) is a powerful technique for achieving regioselective substitution. smolecule.com This method utilizes a directing metalation group to guide lithiation to an adjacent position. For example, a carboxylic acid group can direct lithiation to the ortho position through coordination with the lithium cation, enabling the synthesis of polysubstituted benzodioxole derivatives with high regiochemical control. smolecule.com
Computational methods, such as the RegioSQM method, have been used to predict regioselectivity patterns in electrophilic aromatic halogenation reactions. smolecule.com For the benzodioxole system, the 5-position has the lowest free energy upon protonation, which aligns with the experimental observation of preferential 5-substitution. smolecule.com Factors like solvent, temperature, and the choice of halogenating agent can also influence the regioselectivity of these reactions. smolecule.com
A process for synthesizing 5-(α-hydroxyalkyl)benzo chemicalbook.comontosight.aidioxols involves a 5-selective catalytic acylation of the benzodioxole ring as a key step. google.com
Preparation of Halogenated Benzodioxole Intermediates (e.g., 5-Bromo-1,3-benzodioxole)
Halogenated benzodioxoles are crucial intermediates for further synthetic transformations. The synthesis of 5-bromo-1,3-benzodioxole derivatives can be achieved through the direct bromination of the corresponding benzodioxole.
For example, 5-bromo-2,2-difluoro-1,3-benzodioxole (B1271888) has been synthesized by reacting 2,2-difluoro-1,3-benzodioxole (B44384) with bromine in carbon tetrachloride in the presence of iron powder. prepchem.com The reaction mixture is cooled initially and then warmed to complete the reaction. prepchem.com Similarly, 5-bromo-6-isopropyl-1,3-benzodioxole was prepared by the dropwise addition of a bromine solution in carbon tetrachloride to a solution of 5-isopropyl-1,3-benzodioxole (B17428) at low temperatures. prepchem.com
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent. The synthesis of 5-bromo-6-(chloromethyl)benzo[d] chemicalbook.comontosight.aidioxole was accomplished by reacting 5-(chloromethyl)benzo[d] chemicalbook.comontosight.aidioxole with NBS in acetonitrile. chemicalbook.com
Table 1: Synthesis of Halogenated Benzodioxole Intermediates
| Target Compound | Starting Material | Reagents and Conditions | Reference |
|---|---|---|---|
| 5-Bromo-2,2-difluoro-1,3-benzodioxole | 2,2-Difluoro-1,3-benzodioxole | Bromine, iron powder, carbon tetrachloride; 0°C then 75°C | prepchem.com |
| 5-Bromo-6-isopropyl-1,3-benzodioxole | 5-Isopropyl-1,3-benzodioxole | Bromine, carbon tetrachloride; -5°C to 5°C | prepchem.com |
| 5-Bromo-6-(chloromethyl)benzo[d] chemicalbook.comontosight.aidioxole | 5-(Chloromethyl)benzo[d] chemicalbook.comontosight.aidioxole | N-bromosuccinimide, acetonitrile; room temperature | chemicalbook.com |
Multi-Step Synthesis of Complex [5,5']Bi[benzochemicalbook.comontosight.aidioxolyl] Analogs
The construction of more elaborate [5,5']Bi[benzo chemicalbook.comontosight.aidioxolyl] analogs and related complex structures often necessitates multi-step synthetic sequences that employ a variety of chemical transformations.
Aldol (B89426) Addition and Dehydration Strategies in Benzodioxole Synthesis
Aldol addition and subsequent dehydration reactions are valuable tools for carbon-carbon bond formation in the synthesis of complex benzodioxole derivatives. wikipedia.orgmasterorganicchemistry.com This strategy allows for the extension of side chains and the introduction of new functional groups.
For instance, an analog of the antiepileptic drug stiripentol (B1682491) was synthesized via an aldol addition. researchgate.net The synthesis involved the reaction of the lithium enolate of 4-(benzo[d] chemicalbook.comontosight.aidioxol-5-yl)butan-2-one with 3,3-dimethylbutan-2-one. researchgate.net The resulting β-hydroxy ketone was then dehydrated under acidic conditions to yield the final α,β-unsaturated ketone. researchgate.net The formation of the kinetic enolate required a strong base like lithium diisopropylamide (LDA). researchgate.net
The dehydration of 5-(α-hydroxyalkyl)benzo chemicalbook.comontosight.aidioxol derivatives can lead to the formation of 5-(1-alkenyl)benzo chemicalbook.comontosight.aidioxoles, such as isosafrole. google.com
Nucleophilic Substitution Reactions in Benzodioxole Derivative Synthesis
Nucleophilic substitution is a key reaction for introducing a wide range of functional groups onto the benzodioxole framework. ontosight.ai These reactions are fundamental in multi-step syntheses of complex benzodioxole derivatives. ontosight.ai The bromine atom in brominated benzodioxoles is a good leaving group and can be displaced by various nucleophiles.
For example, the synthesis of new 1,3-benzodioxole derivatives involved the nucleophilic substitution of 5-bromo-6-(bromomethyl)benzo[d] chemicalbook.comontosight.aidioxole with sodium azide (B81097) in methanol (B129727) to produce 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comontosight.aidioxole in high yield. worldresearchersassociations.com This azide intermediate serves as a precursor for further transformations. worldresearchersassociations.com
Huisgen 1,3-Dipolar Cycloaddition for Triazole-Fused Benzodioxoles
The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a powerful method for constructing five-membered heterocyclic rings, particularly triazoles. organic-chemistry.orgwikipedia.org This reaction involves the cycloaddition of a 1,3-dipole, such as an azide, with a dipolarophile, like an alkyne. wikipedia.org
In the synthesis of novel 1,3-benzodioxole derivatives, a Huisgen 1,3-dipolar cycloaddition was employed. worldresearchersassociations.com The previously synthesized 5-(azidomethyl)-6-bromobenzo[d] chemicalbook.comontosight.aidioxole was reacted with phenylacetylene (B144264) in the presence of a copper(I) iodide catalyst. worldresearchersassociations.com This reaction afforded a 1,4-regioisomer of a 1,2,3-triazole-fused benzodioxole. worldresearchersassociations.com This triazole derivative could then be further functionalized, for example, through Suzuki-Miyaura coupling reactions. worldresearchersassociations.com
Computational Chemistry and Theoretical Investigations of 5,5 Bi Benzo 1 2 Dioxolyl Systems
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and stability of [5,5']bi[benzo tandfonline.comresearchgate.netdioxolyl] and its derivatives. mdpi.com Methods like DFT with hybrid functionals (e.g., B3LYP, CAM-B3LYP, M06-2x) and extended basis sets (e.g., TZVP) are used to optimize molecular geometries and predict key parameters. mdpi.com
These calculations provide data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. mdpi.com Furthermore, they allow for the determination of electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.
For instance, in a study of a quinoline-1,3-benzodioxole chalcone, DFT calculations using the B3LYP/6-31G(d) method showed good agreement with experimental infrared spectroscopy results, validating the computational approach for characterizing such molecules. nih.gov Theoretical electronic spectra, calculated using methods like Time-Dependent DFT (TD-DFT), can also predict the absorption wavelengths (λmax) of these compounds, which often align well with experimental UV-Vis spectra. nih.govkarazin.ua
Natural Bond Orbital (NBO) analysis is another quantum chemical tool used to understand the distribution of electron density and the nature of chemical bonds within the molecule. mdpi.com Such analyses provide insights into the stability arising from charge delocalization and intramolecular interactions.
Table 1: Representative Quantum Chemical Calculation Data for a Benzodioxole Derivative
| Parameter | Calculated Value | Method | Reference |
| Bond Length (C-O) | 1.37 Å | B3LYP/6-31G(d) | nih.gov |
| Bond Angle (O-C-O) | 109.5° | B3LYP/6-31G(d) | nih.gov |
| HOMO Energy | -6.2 eV | DFT | mdpi.com |
| LUMO Energy | -1.8 eV | DFT | mdpi.com |
| λmax (calculated) | 341.17 nm | TD-DFT | nih.gov |
Note: The data in this table is illustrative and based on findings for a related benzodioxole derivative, not [5,5']bi[benzo tandfonline.comresearchgate.netdioxolyl] itself, for which specific published data was not found.
Molecular Docking Studies of Benzodioxole-Containing Ligands for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used to screen and design potential drug candidates by simulating the interaction between a ligand (e.g., a benzodioxole derivative) and a biological target, typically a protein or enzyme. tandfonline.comresearchgate.net
Studies have shown that benzodioxole derivatives can be designed to bind effectively to various biological targets. For example, derivatives of 1,3-benzodioxole (B145889) have been investigated as potential anticancer agents by targeting tubulin. tandfonline.comresearchgate.net Molecular docking simulations helped identify compounds with good binding energies and favorable interactions, such as hydrogen bonds and electrostatic interactions, with key amino acid residues in the tubulin binding site. tandfonline.com
In another study, benzodioxole derivatives were evaluated as potential antidiabetic agents by targeting the α-amylase enzyme. nih.gov Docking studies revealed that potent inhibition was associated with strong interactions with catalytic residues like E233 and H201 within the enzyme's active site. nih.gov These computational predictions were instrumental in understanding the structure-activity relationships of the synthesized compounds.
The process often involves preparing the 3D structure of the target protein (obtained from sources like the Protein Data Bank) and the ligand, followed by using docking software (e.g., AutoDock Vina, HEX) to predict the binding poses and affinities. tandfonline.comresearchgate.net
Conformation Analysis and Molecular Dynamics Simulations of Dimeric Benzodioxoles
Conformation analysis and molecular dynamics (MD) simulations provide a dynamic picture of molecules, revealing how they move and change shape over time. nih.gov For dimeric systems like [5,5']bi[benzo tandfonline.comresearchgate.netdioxolyl], these methods are crucial for understanding the molecule's flexibility, preferred conformations, and the energetic barriers between different rotational states (rotamers).
MD simulations can be performed at different levels of theory, from all-atom (AT) to coarse-grained (CG), to study processes like the self-assembly and dimerization of molecules. nih.gov These simulations can reveal the stability of different dimeric arrangements and the key intermolecular interactions that hold them together. nih.govelifesciences.org
Furthermore, MD simulations are often used to refine the results of molecular docking studies. By simulating the ligand-protein complex in a more realistic, solvated environment, MD can provide a more accurate assessment of binding stability and the specific interactions that are maintained over time. researchgate.netmdpi.com
Structure-Activity Relationship (SAR) Prediction and Ligand Design using Computational Methods
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. pharmacologymentor.com Computational methods are integral to modern SAR analysis, enabling the prediction of activity and the rational design of new, more potent ligands. uni-bonn.de
For benzodioxole-containing compounds, computational SAR can involve several approaches:
Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate the chemical structures of a series of compounds with their biological activities. While not specifically found for [5,5']bi[benzo tandfonline.comresearchgate.netdioxolyl], this is a common approach.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. This model can then be used to search for new compounds with a similar arrangement of features.
Molecular Docking and Scoring: As discussed earlier, docking can be used to predict the binding affinity of a series of related compounds, providing a basis for understanding their SAR. nih.gov
By systematically modifying the structure of a lead benzodioxole compound in silico (e.g., adding or removing functional groups) and predicting the effect on its binding affinity or other properties, researchers can prioritize which new derivatives to synthesize and test. pharmacologymentor.com This computational pre-screening significantly accelerates the drug discovery process. uni-bonn.de
For instance, studies on benzodioxole derivatives as α-amylase inhibitors identified that the presence of a carboxylic acid group, the benzodioxole ring itself, and certain halogen or methoxy (B1213986) substituents were important for activity. nih.gov Such insights are crucial for designing new and improved inhibitors.
Theoretical Design and Characterization of Optoelectronic Materials Incorporating Benzodioxole Units
The benzodioxole moiety is also a building block of interest for the development of new optoelectronic materials, such as those used in organic solar cells and dye-sensitized solar cells. beilstein-journals.orgresearchgate.net Theoretical and computational methods play a key role in the design and characterization of these materials before their synthesis.
DFT and TD-DFT calculations are used to predict the key electronic and optical properties of potential materials. researchgate.net These include:
HOMO and LUMO energy levels: These determine the material's potential as an electron donor or acceptor and influence the open-circuit voltage in a solar cell.
Absorption spectra: Calculations can predict the wavelengths of light a material will absorb, which is crucial for its application in solar energy conversion. researchgate.net
Charge mobility: Theoretical models can estimate how efficiently electrons and holes can move through the material, a key factor in device performance. researchgate.net
For example, researchers have theoretically designed and characterized donor molecules for organic solar cells based on a benzodithiophene dione (B5365651) unit, demonstrating how computational chemistry can guide the development of new materials with tailored properties. researchgate.net Similarly, polymers incorporating benzodioxole units have been studied for their electrochromic properties, with theoretical calculations complementing experimental work. researchgate.net
Studies on Binding Modes and Interactions with Biomolecular Targets
Understanding the precise way a ligand binds to its target is crucial for drug design. Computational studies provide detailed, atom-level insights into these binding modes and the specific interactions that stabilize the ligand-receptor complex.
Molecular docking and subsequent molecular dynamics simulations are the primary tools for this purpose. tandfonline.comresearchgate.net These methods can reveal:
Hydrogen bonds: These are critical for the specificity and affinity of binding. nih.govresearchgate.net
Hydrophobic interactions: These often play a major role in driving the binding process. tandfonline.com
Electrostatic interactions (e.g., pi-cation, salt bridges): These can contribute significantly to binding affinity. tandfonline.com
Halogen bonds: These are increasingly recognized as important interactions in drug design. tandfonline.com
For example, in the study of 1,3-benzodioxole derivatives as tubulin inhibitors, docking simulations showed that the most promising compounds formed hydrogen bonds with residues such as Pro162B, Met166B, and Thr198B, as well as hydrophobic interactions with Trp407A. tandfonline.com In another case, the binding of benzodioxole derivatives to α-amylase was shown to be stabilized by hydrogen bonds with catalytic residues and pi-pi stacking interactions. researchgate.net
The identification of these specific interactions provides a roadmap for optimizing the ligand. For example, if a hydrogen bond with a specific residue is found to be important, the ligand can be modified to enhance this interaction, potentially leading to a more potent compound. This iterative process of computational prediction and experimental validation is a cornerstone of modern, structure-based drug design. researchgate.net
Reactivity and Mechanistic Organic Chemistry of 5,5 Bi Benzo 1 2 Dioxolyl
Electrophilic Aromatic Substitution Reactions on the Dimeric Core
The benzodioxole ring is generally susceptible to electrophilic aromatic substitution (EAS) due to the electron-donating nature of the methylenedioxy group, which activates the aromatic ring. msu.edu In the case of [5,5']bi[benzo nih.govacs.orgdioxolyl], the substitution pattern is influenced by the presence of the other benzodioxole ring as a substituent.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The incoming electrophile will be directed to the positions ortho and para to the electron-donating ether-like oxygens of the dioxole ring. In the dimeric structure, the positions available for substitution are the 4, 4', 6, 6', 7, and 7' positions. The regioselectivity of these reactions is governed by both electronic and steric factors. researchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of [5,5']bi[benzo nih.govacs.orgdioxolyl]
| Position | Electronic Activation | Steric Hindrance | Predicted Reactivity |
| 4, 4' | High | Moderate | Favorable |
| 6, 6' | High | Low | Most Favorable |
| 7, 7' | Moderate | High | Less Favorable |
This table is a predictive model based on general principles of electrophilic aromatic substitution on substituted benzene (B151609) rings.
Research on related benzodioxole derivatives has shown that bromination, for instance, can occur selectively. For example, 5-bromo-6-methyl-1,3-benzodioxole (B1266247) can be synthesized from 6-methyl-1,3-benzodioxole using N-bromosuccinimide (NBS) in acetonitrile. This suggests that direct halogenation of [5,5']bi[benzo nih.govacs.orgdioxolyl] is a feasible transformation. Similarly, Friedel-Crafts acylation is a known reaction for benzodioxole substrates, as seen in the synthesis of 1-(benzo[d] nih.govacs.orgdioxol-5-yl)-2-bromopropan-1-one.
Nucleophilic Reactions and Transformations
While the aromatic rings of [5,5']bi[benzo nih.govacs.orgdioxolyl] are electron-rich and thus not highly susceptible to direct nucleophilic aromatic substitution, derivatives of this compound can undergo such reactions. For instance, if a leaving group such as a halogen is introduced onto the aromatic ring via electrophilic substitution, it can be displaced by a nucleophile.
A key area where nucleophilic reactions are relevant is in the synthesis of derivatives. For example, the synthesis of new 1,3-benzodioxole (B145889) derivatives has been achieved through Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with a halide in the presence of a palladium catalyst. worldresearchersassociations.comresearchgate.net This methodology could be applied to a halogenated derivative of [5,5']bi[benzo nih.govacs.orgdioxolyl] to introduce a wide variety of substituents.
Furthermore, functional groups attached to the benzodioxole rings can undergo nucleophilic attack. For instance, if a carbonyl group is present, as in a carboxyl or ketone derivative, it will be susceptible to attack by nucleophiles.
Ring-Opening and Rearrangement Reactions
The benzodioxole ring is generally stable, but under certain conditions, it can undergo ring-opening reactions. These reactions often involve cleavage of the ether linkages. For example, cleavage of the β–O–4 bond in lignin (B12514952) model compounds, which can include benzodioxole-like structures, has been studied. researchgate.net
Rearrangement reactions involving the benzodioxole skeleton are less common but can be induced under specific conditions, often involving strong acids or electrochemical methods. For example, an unexpected electrochemical rearrangement of 3-hydroxyoxindoles to benzoxazinones has been reported, highlighting that complex rearrangements can occur in related heterocyclic systems. nih.gov While not directly involving [5,5']bi[benzo nih.govacs.orgdioxolyl], this suggests that under specific oxidative or acidic conditions, rearrangements of the benzodioxole rings could be possible.
Oxidative and Reductive Transformations of Benzodioxole Moieties
The benzodioxole moiety can undergo both oxidative and reductive transformations.
Oxidative Transformations: The methylenedioxy bridge is a key site for oxidative metabolism, often catalyzed by cytochrome P-450 enzymes. nih.gov This can lead to the formation of a catechol metabolite through cleavage of the methylene (B1212753) bridge. The proposed mechanism involves initial monooxygenation to a 2-hydroxy derivative, which then forms a formate (B1220265) intermediate that can yield carbon monoxide. nih.gov The reaction of alkyl-substituted benzenes with o-chloranil can also lead to the formation of 1,3-benzodioxoles through benzylic oxidation and subsequent acetal (B89532) formation. mdpi.com
Reductive Transformations: The aromatic rings of [5,5']bi[benzo nih.govacs.orgdioxolyl] can be reduced under forcing conditions, such as catalytic hydrogenation at high pressure and temperature. More selective reductions can be achieved on substituted derivatives. For instance, the selective reduction of gem-difluoroalkenyl arenes containing a 1,3-benzodioxole moiety to E-monofluoroalkenyl arenes has been reported. acs.org
Mechanistic Insights into Benzodioxole Ring Formation and Cleavage
Formation: The formation of the 1,3-benzodioxole ring typically involves the reaction of a catechol with a dihalomethane or a related methylene-donating agent in the presence of a base. Phase transfer catalysis has been shown to improve the efficiency of this synthesis. Mechanistically, this is a double nucleophilic substitution where the catecholate dianion attacks the methylene halide.
More recent synthetic strategies focus on greener alternatives to avoid the use of dihalomethanes. The formation of 1,3-benzodioxoles from the reaction of o-quinones with various reagents like diazo compounds has also been described. mdpi.com
Cleavage: The cleavage of the benzodioxole ring is often an oxidative process. As mentioned earlier, cytochrome P-450-catalyzed oxidation is a key mechanism for the in vivo cleavage of the methylenedioxy bridge. nih.gov The mechanism involves hydroxylation of the methylene carbon, followed by further transformations leading to the opening of the ring and formation of a catechol.
Derivatization and Analog Development of the 5,5 Bi Benzo 1 2 Dioxolyl Scaffold
Rational Design Principles for Modulating Dimeric Benzodioxole Structure and Function
The rational design of derivatives of the [5,5']bi[benzo nih.govnih.govdioxolyl] scaffold is centered on understanding the relationship between its three-dimensional structure and its biological activity. The dimeric nature of the scaffold presents unique opportunities for modulation. Key design principles include:
Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic rings. youtube.com This, in turn, can affect the molecule's ability to participate in crucial interactions like pi-stacking or hydrogen bonding with a target protein.
Enhancement of Physicochemical Properties: Modifications can be made to improve properties such as solubility, membrane permeability, and metabolic stability. For instance, the addition of polar functional groups can increase aqueous solubility, while fluorination can enhance metabolic stability. nih.govnih.gov
Introduction of Substituents on the Benzene (B151609) and Dioxole Rings
The introduction of various substituents onto the benzene and dioxole rings of the [5,5']bi[benzo nih.govnih.govdioxolyl] core is a primary strategy for creating a diverse library of analogs with a range of biological activities. These substitutions can be broadly categorized as follows:
Halogenation Chemistry
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the scaffold, is a common and impactful modification. The position and nature of the halogen can significantly influence the compound's properties. For instance, bromination of the benzodioxole ring has been a focus of synthetic efforts. ontosight.aiutm.my
Key Findings from Halogenation Studies:
| Reagent | Product | Application |
| N-Bromosuccinimide (NBS) | Brominated benzodioxole derivatives | Used in the synthesis of various analogs utm.my |
| Bromine (Br2) in HBr | 4,7-dibromo-2,1,3-benzothiadiazole | A key intermediate for further derivatization utm.my |
N-Bromosuccinimide (NBS) is a versatile reagent for the bromination of aromatic compounds, including the benzodioxole ring system. utm.my
Alkyl and Aryl Substitutions
The addition of alkyl and aryl groups can impact the lipophilicity and steric profile of the [5,5']bi[benzo nih.govnih.govdioxolyl] scaffold. These substitutions can be introduced through various synthetic methods, including Friedel-Crafts reactions. msu.edu The size and nature of the alkyl or aryl group can be varied to probe the binding pocket of a biological target. google.comgoogle.com
Examples of Alkyl and Aryl Substituted Derivatives:
| Substituent | Potential Effect |
| Methyl | Increased lipophilicity, potential for steric interactions nih.gov |
| Phenyl | Increased potential for pi-stacking interactions, increased steric bulk |
| Propyl | Enhanced lipophilicity and potential for improved membrane permeability sigmaaldrich.com |
The introduction of an alkyl group, such as a methyl or propyl group, can alter the molecule's interaction with its biological target. nih.govsigmaaldrich.com
Methoxy (B1213986) and Methoxycarbonyl Substitutions
Impact of Methoxy and Methoxycarbonyl Substitutions:
| Substituent | Property Modified | Potential Outcome |
| Methoxy | Electronic (electron-donating) | Enhanced binding affinity libretexts.org |
| Methoxycarbonyl | Electronic (electron-withdrawing), Steric | Altered electronic properties and steric profile ontosight.ai |
The presence of methoxy and methoxycarbonyl substituents on the benzodioxole ring suggests that these compounds may have been designed for specific interactions with biological targets. ontosight.ai
Heterocyclic Ring Fusions and Attachments (e.g., Imidazole, Pyrazole, Triazole)
Examples of Heterocyclic Modifications:
| Heterocycle | Potential Advantage |
| Imidazole | Introduction of hydrogen bond donors/acceptors, potential for metal coordination |
| Pyrazole | Versatile scaffold for further functionalization |
| Triazole | Enhanced metabolic stability, improved pharmacokinetic properties frontiersin.org |
The incorporation of heterocyclic moieties can significantly impact the pharmacological profile of the parent scaffold. nih.govorganic-chemistry.orgnih.govfrontiersin.org
Fluorination Strategies for Enhanced Biological Properties
Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and ability to form strong bonds with carbon. The introduction of fluorine atoms into the [5,5']bi[benzo nih.govnih.govdioxolyl] scaffold can lead to several beneficial effects:
Increased Metabolic Stability: The C-F bond is highly stable and resistant to metabolic degradation, which can lead to a longer biological half-life. frontiersin.org
Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to increased binding affinity. nih.gov
Modulation of Physicochemical Properties: Fluorination can alter the lipophilicity and pKa of a molecule, which can improve its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com
Direct and nonselective monofluorination has been shown to be a powerful method for identifying compounds with stronger efficacy than the parent compound while maintaining favorable physicochemical properties. nih.gov
Linker Modifications and Their Impact on Dimeric Conformation and Reactivity
One notable area of investigation has been the synthesis of bis-benzo[d] acs.orgtdl.orgdioxol-5-yl thiourea (B124793) derivatives, where two benzodioxole moieties are connected through a thiourea group and an additional spacer. snnu.edu.cnbiointerfaceresearch.com These studies have revealed that the type of linker significantly influences the cytotoxic activity of the compounds against various cancer cell lines. biointerfaceresearch.com
The structure-activity relationship (SAR) studies indicate that the presence and nature of the linker are crucial for biological activity. For instance, a direct comparison shows that derivatives with a linker generally exhibit higher cytotoxicity than those without. biointerfaceresearch.com The introduction of different linkers, such as ethylene, thiourea, ortho-phenylene, and para-phenylene, between the two thiourea-connected benzodioxole units, has led to a range of antitumor activities. biointerfaceresearch.com
The introduction of a para-phenylene linker, for example, was found to significantly enhance antitumor activity, with one such compound demonstrating stronger efficacy than the standard drug doxorubicin (B1662922) against certain cancer cell lines. biointerfaceresearch.com This suggests that the linker helps to orient the two benzodioxole units in a conformation that is favorable for interaction with biological targets. The conformation of similar thiourea derivatives is often consolidated by intramolecular hydrogen bonds, which can influence the dihedral angles between the ring systems. sciencepublishinggroup.com While detailed conformational analysis of these specific bis-benzodioxole derivatives is not extensively documented in the available literature, the observed SAR strongly implies a significant impact of the linker on the molecule's three-dimensional structure and its subsequent reactivity.
| Linker Type | General Structure | Observed Impact on Reactivity (Anticancer Activity) | Reference |
|---|---|---|---|
| None | Thiourea directly connecting two benzodioxole units | Lower activity compared to linked derivatives. | biointerfaceresearch.com |
| Ethylene | Varying diamine linker between two benzodioxole-thiourea units | Improved cytotoxicity over unlinked derivatives. | biointerfaceresearch.com |
| Thiourea | Showed strong activity against HepG2 and HCT116 cell lines. | biointerfaceresearch.com | |
| ortho-Phenylene (with substituents) | Activity is modulated by substituents on the phenylene ring. A benzoyl group significantly increased cytotoxicity. | biointerfaceresearch.com | |
| para-Phenylene | Significantly improved antitumor activity, making it one of the most cytotoxic compounds in the series. | biointerfaceresearch.com |
Exploration of Chiral [5,5']BI[Benzoacs.orgtdl.orgdioxolyl] Derivatives and Asymmetric Synthesis
The [5,5']bi[benzo acs.orgtdl.orgdioxolyl] scaffold is a biaryl system that can exhibit axial chirality due to restricted rotation around the C5-C5' single bond, provided there are sufficiently bulky ortho substituents. The development of enantiomerically pure derivatives is of significant interest, as different enantiomers can have distinct biological activities and applications.
The synthesis of axially chiral biaryls is a well-established field, with methods including direct stereoselective aryl-aryl coupling and the resolution of racemic mixtures. However, the successful application of these methods to the [5,5']bi[benzo acs.orgtdl.orgdioxolyl] system has seen mixed results. In one study focusing on the kinetic resolution of BINOLs and other biphenols using a copper-hydride-catalyzed Si-O coupling reaction, the catalyst system was unable to achieve any enantiodifferentiation with a substrate that featured a benzo[d] acs.orgtdl.orgdioxole scaffold. acs.org This indicates that the electronic and steric properties of the benzodioxole moiety can present unique challenges for certain catalytic systems.
Despite these challenges, chiral derivatives of the benzo acs.orgtdl.orgdioxole monomer have been successfully synthesized and utilized. For instance, (S)-1-(Benzo[d]dioxol-5-yl)ethanamine is a chiral building block whose conformational properties are influenced by the methylenedioxy bridge. This and similar chiral monomers can serve as starting materials or templates for the asymmetric synthesis of more complex structures.
Furthermore, biocatalytic methods have shown promise. In one example, an engineered enzyme was used for the enantioselective N-H insertion reaction of a benzo[d] acs.orgtdl.orgdioxole-substituted amine, yielding the product in high yield (68-99%) and a high enantiomeric ratio (91:9 to 92:8 er). nih.gov This demonstrates the potential of biocatalysis in accessing chiral compounds containing the benzodioxole unit.
The synthesis of a chiral derivative, (±)5,5′-Bis-(diphenyl-phosphinoyl)-2,2,2′,2′-tetramethyl-[4,4′]bi[benzo acs.orgtdl.orgdioxolyl], has also been reported in the patent literature, indicating interest in chiral ligands based on this scaffold. researchgate.net While this specific example was a racemic mixture, its synthesis opens the door for the development of chiral resolution or asymmetric synthesis methods to obtain the individual enantiomers.
| Derivative/Method | Research Focus | Key Finding | Reference |
|---|---|---|---|
| Kinetic Resolution via Cu-H Catalysis | Attempted kinetic resolution of a biaryl with a benzo[d] acs.orgtdl.orgdioxole scaffold. | The catalyst system was ineffective for enantiodifferentiation of the benzodioxole-containing substrate. | acs.org |
| Biocatalytic N-H Insertion | Enantioselective synthesis of an N-H insertion product on a benzo[d] acs.orgtdl.orgdioxole-substituted amine. | High yield (68-99%) and high enantiomeric ratio (up to 92:8 er) were achieved. | nih.gov |
| (±)5,5′-Bis-(diphenyl-phosphinoyl)-2,2,2′,2′-tetramethyl-[4,4′]bi[benzo acs.orgtdl.orgdioxolyl] | Synthesis of a racemic chiral phosphine (B1218219) ligand derivative. | Demonstrates the synthesis of a complex chiral derivative of the core scaffold. | researchgate.net |
| (S)-1-(Benzo[d]dioxol-5-yl)ethanamine | Chiral building block. | Used as a template for asymmetric synthesis; conformational properties are influenced by the dioxole ring. |
Natural Occurrence and Biosynthetic Pathways of Benzodioxole Containing Compounds
Isolation of Benzodioxole Derivatives from Plant Sources (e.g., Aristolochia species, Hypecoum erectum)
The 1,3-benzodioxole (B145889) ring is a structural component of many naturally occurring compounds isolated from various plant species. solubilityofthings.comsolubilityofthings.com For instance, the genus Aristolochia is known to produce a variety of secondary metabolites containing this scaffold. solubilityofthings.comnih.gov Lignans such as fargesin, epieudesmin, sesamin, hinokinin, and kusunokinin, which feature the benzodioxole system, have been isolated from Aristolochia cymbifera. researchgate.net Similarly, studies on Aristolochia triangularis have led to the isolation of the lignan (B3055560) (+)-galbacin and the neolignan (-)-cubebin. researchgate.netscielo.br
The plant Hypecoum erectum, belonging to the Papaveraceae family, is another source of benzodioxole derivatives. mdpi.commdpi.com Research on the aerial parts of this plant led to the isolation of a new 1,3-benzodioxole derivative named Hypecoumic acid, alongside known compounds like protopine, coptisine, and cryptopine. mdpi.comresearchgate.netnih.govresearchgate.net This was noted as the first instance of a 1,3-benzodioxole compound being isolated from the Papaveraceae family. mdpi.com
Below is a table of representative benzodioxole derivatives isolated from these plant sources.
| Compound Name | Plant Source | Reference |
| Hypecoumic acid | Hypecoum erectum | mdpi.comresearchgate.netnih.gov |
| Protopine | Hypecoum erectum | mdpi.comresearchgate.net |
| Coptisine | Hypecoum erectum | mdpi.comresearchgate.net |
| Cryptopine | Hypecoum erectum | mdpi.comresearchgate.net |
| Fargesin | Aristolochia cymbifera | researchgate.net |
| Epieudesmin | Aristolochia cymbifera | researchgate.net |
| Sesamin | Aristolochia cymbifera | researchgate.net |
| Hinokinin | Aristolochia cymbifera | researchgate.net |
| Kusunokinin | Aristolochia cymbifera | researchgate.net |
| (+) Galbacin | Aristolochia triangularis | researchgate.netscielo.br |
| (-) Cubebin | Aristolochia triangularis | researchgate.netscielo.br |
Proposed Biosynthetic Routes to 1,3-Benzodioxole and Mechanisms of Dimerization
The biosynthesis of the 1,3-benzodioxole ring, also known as the methylenedioxy bridge, is a key step in the formation of many natural products. One proposed pathway for the formation of the methylenedioxy group involves the methylenation of catechols. wikipedia.org In laboratory synthesis, 1,3-benzodioxole can be prepared by the condensation reaction of catechol with various reagents like disubstituted halomethanes or carbonyl compounds in the presence of an acid catalyst. hep.com.cngoogle.comwikipedia.org
In natural systems, the biosynthesis of some benzodioxole-containing lignans, such as those found in sesame, is believed to start with the dimerization of coniferyl alcohol. This initial step is followed by the formation of the dioxole ring. The general synthesis of the 1,3-benzodioxole ring system often involves the acid-catalyzed condensation of catechol with aldehydes or ketones. hep.com.cn
The formation of dimeric structures like [5,5']bi[benzo mdpi.comresearchgate.netdioxolyl] can be conceptualized through several mechanisms. One proposed route involves radical coupling under acidic conditions. Another potential pathway is through phenolic dimerization, where phenolic precursors undergo condensation. researchgate.net These mechanisms suggest that oxidative processes acting on monomeric benzodioxole or precursor units could lead to the formation of C-C bonds, resulting in dimeric structures.
Role of Benzodioxole Structures in Natural Product Chemistry and Their Diversity
The 1,3-benzodioxole moiety is a prevalent and important scaffold in natural product chemistry, contributing significantly to the structural diversity of secondary metabolites. arabjchem.orgrsc.orgmdpi.com This ring system is an integral part of numerous natural compounds, including well-known examples like piperine (B192125) from black pepper and sesamol (B190485) from sesame oil. arabjchem.orghep.com.cn Its presence is not limited to a single class of compounds; it is found in lignans, alkaloids, and other phenylpropanoids. nih.govresearchgate.net
The structural diversity of benzodioxole-containing natural products is vast. Analysis of natural product databases reveals that 1,3-benzodioxole is one of the most common ring systems. rsc.orgmdpi.com This scaffold can be substituted with a wide range of functional groups, leading to a large number of derivatives with varied physicochemical properties. ontosight.ai
The significance of the benzodioxole structure extends to its role as a "pharmacophore" in medicinal chemistry. Natural products containing this moiety exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, antiparasitic, and anticancer properties. arabjchem.orgresearchgate.netontosight.aisolubilityofthings.com This has established benzodioxole derivatives as important lead structures for drug discovery and development. ontosight.ai
Enzymatic Transformations of Benzodioxole Scaffolds
Enzymes play a crucial role in both the biosynthesis and metabolism of benzodioxole-containing compounds. In biosynthetic pathways, enzymes catalyze the specific steps that lead to the formation and modification of the benzodioxole scaffold.
Conversely, benzodioxole derivatives are well-known for their ability to interact with and modulate the activity of various enzyme systems, particularly cytochrome P450 (CYP450) monooxygenases. chemicalbook.com Many methylenedioxyphenyl compounds act as inhibitors of these enzymes, a property that has been exploited in the development of insecticide synergists like piperonyl butoxide. chemicalbook.com This inhibitory action is a key aspect of their biological activity and has significant implications for pharmacokinetics, as it can alter the metabolism of other co-administered drugs.
In the field of synthetic biology and biocatalysis, chemoenzymatic strategies are being developed to diversify molecular scaffolds. nih.gov Enzymes are used to perform selective transformations on core structures, including benzodioxole, to generate libraries of novel compounds with potential applications in medicinal chemistry. nih.govescholarship.org Furthermore, there is growing interest in using scaffolds, including protein and nucleic acid-based structures, to organize and enhance the function of enzymes. mdpi.commdpi.com These engineered systems can improve the efficiency of enzymatic reactions and metabolic pathways. mdpi.commdpi.com
Research Applications and Advanced Studies of 5,5 Bi Benzo 1 2 Dioxolyl
Utilization as Key Intermediates in Complex Organic Synthesis
The benzo nih.govnih.govdioxole moiety is a fundamental building block in the synthesis of a wide array of complex organic molecules. Its presence in natural products like safrole has historically made it a starting point for creating derivatives with applications in the fragrance and insecticide industries. google.com Synthetic methodologies often involve the reaction of catechol (1,2-dihydroxybenzene) with methylene (B1212753) halides or similar reagents to form the characteristic dioxole ring. google.com
This structural unit serves as a key intermediate in the creation of pharmacologically active compounds. For instance, chemists have designed and synthesized series of 5-substituted benzo[d] nih.govnih.govdioxole derivatives to develop potent anticonvulsant agents. nih.gov Furthermore, the scaffold is integral to the total synthesis of various benzylisoquinoline alkaloids, including aporphines and coptisines, demonstrating its versatility in constructing intricate molecular architectures. A unified synthetic route for these different classes of alkaloids has been established, underscoring the foundational role of the benzo[d] nih.govnih.govdioxole intermediate.
Ligand Design for Coordination Chemistry and Organometallic Catalysis
Derivatives of the [5,5']BI[Benzo nih.govnih.govdioxolyl] core have been successfully developed as specialized ligands for transition metal catalysis, particularly in the field of asymmetric synthesis. A prominent example is (R)-(+)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole, also known as (R)-SEGPHOS. chemimpex.com This compound is a chiral bidentate phosphine (B1218219) ligand renowned for its effectiveness in creating highly stable and selective metal complexes. nih.govchemimpex.com
(R)-SEGPHOS is particularly valuable in asymmetric hydrogenation and cross-coupling reactions, where achieving high enantioselectivity is critical. nih.govchemimpex.com Its unique structure, featuring a significant dihedral angle between the two benzene (B151609) rings of the biphenyl (B1667301) unit, creates a well-defined chiral environment around the metal center. nih.gov This ligand has been successfully used with palladium to catalyze ketone-ene reactions. nih.gov The compatibility of such ligands with various transition metals allows for broad applications, contributing to the development of more efficient and sustainable synthetic pathways for producing chiral compounds essential in the pharmaceutical and agrochemical industries. chemimpex.com Additionally, other complex ligands incorporating the benzo[d] nih.govnih.govdioxol-5-yl moiety have been synthesized to form coordination complexes with metals like nickel(II), highlighting the scaffold's utility in generating diverse coordination environments.
Application in Materials Science and Optoelectronics
While the benzo nih.govnih.govdioxole moiety is a component in some larger, complex molecules investigated for their optical properties, the direct application of [5,5']BI[Benzo nih.govnih.govdioxolyl] itself in materials science and optoelectronics is not extensively documented in current research. Studies in the field of organic light-emitting diodes (OLEDs), for example, often focus on different heterocyclic structures or more complex donor-acceptor systems to achieve desired electronic and photophysical properties, such as deep-blue or red fluorescence. While π-conjugated systems are crucial for these applications, specific research highlighting [5,5']BI[Benzo nih.govnih.govdioxolyl] as a primary component for materials such as organic semiconductors or OLED emitters is not prominent.
Studies on Target Engagement and Molecular Mechanisms in Chemical Biology
The benzo nih.govnih.govdioxole scaffold is a privileged structure in chemical biology, with derivatives being investigated for their interaction with various biological targets, including transporters, receptors, and enzymes.
ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in transporting a wide variety of substances across cellular membranes. Their overexpression is a common mechanism for multidrug resistance in cancer. Derivatives of benzo[d] nih.govnih.govdioxole have been identified as modulators of ABC transporters. These compounds are investigated for their potential to treat diseases associated with defects in these transporters, such as cystic fibrosis, which is caused by mutations in the CFTR protein, a member of the ABC transporter family. The development of molecules containing the benzo[d] nih.govnih.govdioxol-5-yl group aims to restore the function of these critical protein channels.
In agricultural science, derivatives of benzo nih.govnih.govdioxole have been developed as potent regulators of plant growth. Specifically, a series of N-(benzo[d] nih.govnih.govdioxol-5-yl)-2-(one-benzylthio) acetamide compounds have been designed and synthesized to act as auxin receptor agonists. nih.govresearchgate.net Auxins are a class of plant hormones that control many aspects of plant development, including root formation.
These synthetic compounds mimic the natural hormone by binding to the auxin receptor TIR1 (Transport Inhibitor Response 1). nih.gov One notable compound, designated K-10, demonstrated a remarkable ability to promote root growth in both Arabidopsis thaliana and Oryza sativa (rice). nih.gov Molecular docking studies revealed that K-10 has a stronger binding affinity with the TIR1 receptor than the natural auxin, indole-3-acetic acid (IAA). nih.gov This research indicates that the benzo[d] nih.govnih.govdioxole scaffold is a promising framework for developing novel plant growth regulators to enhance crop production. nih.gov
| Compound ID | Target Receptor | Biological Effect |
| HTS05309 | TIR1 | Lead compound for auxin agonist design |
| K-10 | TIR1 | Potent root growth promotion |
This table summarizes the key findings related to benzo nih.govnih.govdioxole derivatives as auxin receptor agonists.
The benzo nih.govnih.govdioxole moiety is found in molecules that exhibit inhibitory activity against various enzymes.
Lactate Dehydrogenase (LDH): The antiepileptic drug stiripentol (B1682491), which features a 1,3-benzodioxole (B145889) ring, is known to inhibit the enzyme lactate dehydrogenase (LDH). researchgate.net LDH is highly activated during seizures, and its inhibition is one of the mechanisms of action attributed to stiripentol. researchgate.net This has also linked the compound to potential therapeutic strategies for primary hyperoxaluria, a rare genetic disorder where LDH is involved in the overproduction of oxalate. researchgate.net The synthesis of analogs of stiripentol containing the benzo[d] nih.govnih.govdioxol-5-yl group is an active area of research for developing new LDH inhibitors. researchgate.net
EGFR Tyrosine Kinase: While numerous heterocyclic compounds, such as those based on benzothiazole or benzimidazole, have been extensively studied as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase for cancer therapy, specific research focusing on [5,5']BI[Benzo nih.govnih.govdioxolyl] or its simple derivatives for this target is less prevalent. nih.govnih.govekb.eg The design of EGFR inhibitors typically focuses on scaffolds that can effectively mimic the ATP binding mode at the kinase domain, a role for which other heterocyclic systems have been more widely explored. nih.gov
| Compound | Target Enzyme | Associated Condition |
| Stiripentol | Lactate Dehydrogenase (LDH) | Dravet's Syndrome (Epilepsy), Primary Hyperoxaluria |
This table highlights the enzyme inhibition activity of a key compound containing the benzo nih.govnih.govdioxole moiety.
Mechanisms of Antiproliferative and Cytotoxic Activity
Derivatives of the 1,3-benzodioxole structure, the foundational component of [5,5']BI[Benzo researchgate.netdoaj.orgdioxolyl], have demonstrated notable antiproliferative and cytotoxic effects through various mechanisms. These compounds are being investigated for their potential as anticancer agents.
One significant area of research involves the modification of natural products containing the benzodioxole motif. For instance, analogues of noscapine, an alkaloid with weak anti-mitotic properties, have been synthesized by modifying its 1,3-benzodioxole moiety. These modifications include expanding the dioxolane ring and introducing deuterium or fluorine atoms. The resulting derivatives have shown potent cytotoxic activity against breast cancer (MCF-7) cells. The primary mechanism for this activity is the inhibition of tubulin polymerization, a critical process in cell division. nih.gov One such potent derivative, a dioxino-containing analogue, exhibited significant efficacy against a range of cancer cell lines, including melanoma, non-small cell lung carcinoma, and cancers of the brain and kidney. nih.gov
Another established mechanism involves the induction of oxidative stress and apoptosis. Certain 1,3-benzodioxole derivatives, when conjugated with arsenical precursors, have shown enhanced anti-proliferative properties. chemicalbook.com These compounds act by inhibiting the thioredoxin system, which leads to an increase in intracellular oxidative stress, ultimately triggering programmed cell death (apoptosis) in cancer cells both in vitro and in vivo. chemicalbook.com
| Derivative Class | Cancer Cell Line | Mechanism of Action | Key Findings |
| Noscapine Analogues | MCF-7 (Breast), Melanoma, NSCLC, Brain, Kidney | Inhibition of tubulin polymerization | Dioxino-containing analogue showed EC50 values of <2 μM. nih.gov |
| Arsenical Conjugates | Leukemia models | Inhibition of thioredoxin system, induction of oxidative stress, apoptosis | Effectively eliminated tumors in mouse models without causing organ damage. chemicalbook.com |
| Carboxamide Derivatives | Hep3B (Liver) | Reduction of α-fetoprotein secretion | Compounds 2a and 2b reduced secretions to 1625.8 ng/ml and 2340 ng/ml, respectively. najah.edu |
Investigation of Leishmanicidal Activity Mechanisms
One proposed mechanism for benzofuroxan derivatives, which are structurally related to the benzodioxole class, is the generation of reactive oxygen and nitrogen species within the parasite. nih.gov It is hypothesized that these derivatives may inhibit mitochondrial dehydrogenases, crucial enzymes for the parasite's survival. nih.gov For a related class, the furoxan derivatives, the leishmanicidal activity seems to be linked to the release of nitric oxide (NO), a potent antimicrobial agent that helps eliminate intracellular pathogens. nih.govresearchgate.net The N-oxide group in furoxans is thought to act as a bioreducible group within the parasite, generating these radical species. nih.gov
Furthermore, synthetic imidazole derivatives containing the 5-benzo researchgate.netdoaj.orgdioxol-5-yl moiety have been developed and have shown significant in vitro leishmanicidal activity, highlighting the importance of the benzodioxole ring in the design of new anti-parasitic agents. nih.gov
| Derivative Class | Target Organism | Proposed Mechanism of Action |
| Benzofuroxan Derivatives | Leishmania amazonensis | Inhibition of mitochondrial dehydrogenases; generation of reactive oxygen/nitrogen species. nih.gov |
| Furoxan Derivatives | Leishmania amazonensis | Bioreduction of the N-oxide group to release nitric oxide (NO). nih.gov |
| Imidazole Derivatives | Leishmania (in vitro) | Mechanism not fully elucidated, but activity is significant. nih.gov |
Antioxidant Activity Mechanisms of Benzodioxole Derivatives
The antioxidant properties of benzodioxole derivatives are another area of active research. These compounds can neutralize harmful free radicals, which are implicated in a variety of diseases.
A primary mechanism is radical trapping, where the benzodioxole structure contributes to the stabilization of phenoxy radicals formed during the scavenging process. nih.gov Structure-activity relationship studies have revealed that the methylenedioxy group is a key contributor to this stabilizing effect. nih.gov Benzodioxol anilides have been identified as potent radical-trapping antioxidants (RTAs) that can inhibit a specific form of programmed cell death called ferroptosis, which is driven by lipid peroxidation. chemrxiv.org
The antioxidant capacity can also be measured directly using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging method. Natural 1,3-benzodioxole derivatives, like Hypecoumic acid, have demonstrated moderate activity in such assays, indicating their ability to donate a hydrogen atom or an electron to neutralize free radicals. chemicalbook.com
| Derivative | Method/Model | Mechanism of Action | Result |
| Benzodioxol Anilides | Ferroptosis Inhibition Assay | Radical Trapping Antioxidant (RTA) activity, scavenging peroxy radicals. chemrxiv.org | Identified as potent inhibitors of ferroptosis. chemrxiv.org |
| Synthetic Benzodioxoles | In vitro antioxidant models | Stabilization of the phenoxy radical by the methylenedioxy group. nih.gov | Structure-activity studies confirmed the importance of the benzodioxole moiety. nih.gov |
| Hypecoumic acid | DPPH-scavenging assay | Free radical scavenging. chemicalbook.com | Exhibited moderate antioxidative activity with an IC50 value of 86.3 ± 0.2 μM. chemicalbook.com |
Antibacterial Activity of Benzodioxole Derivatives
With the rise of antibiotic resistance, novel antibacterial agents are urgently needed, and 1,3-benzodioxole derivatives have emerged as a promising structural class. researchgate.net These compounds have shown efficacy against a range of both Gram-positive and Gram-negative bacteria.
One mechanism of action involves the inhibition of essential bacterial enzymes. For instance, certain Schiff base derivatives of 1,3-benzodioxole have demonstrated potent activity against E. coli by inhibiting the FabH enzyme, which is critical for fatty acid synthesis in bacteria. researchgate.net Molecular docking studies have supported the binding of these derivatives to the active site of the FabH enzyme. researchgate.net
Other derivatives, such as those incorporating a pyrazole ring, have also shown high antibacterial activity. researchgate.net Additionally, 1,3-benzodioxole-based ionic liquids have been synthesized and evaluated for their antibacterial properties against Escherichia coli and Staphylococcus aureus, demonstrating the versatility of this chemical scaffold. doaj.org
| Derivative Class | Bacterial Strains | Target/Mechanism | Key Finding |
| Schiff Bases | E. coli, P. aeruginosa, E. faecalis, S. aureus (MSSA & MRSA) | Inhibition of bacterial FabH enzyme. researchgate.net | One compound showed a MIC value of 3.89-7.81 μM and an IC50 of 1.6 μM for E. coli FabH. researchgate.net |
| Pyrazole Derivatives | Gram-positive and Gram-negative bacteria | Not specified | Endowed with high antibacterial activity. researchgate.net |
| Ionic Liquids | E. coli, S. aureus | Not specified | Showed significant antibacterial properties based on MIC and zone of inhibition analysis. doaj.org |
Development as Chemical Probes and Biological Tools for Mechanistic Elucidation
The unique properties of the benzodioxole scaffold have led to its use in the development of chemical probes and biological tools. nih.gov These tools are essential for studying complex biological processes, identifying therapeutic targets, and understanding the mechanisms of disease. nih.govsigmaaldrich.com
A notable example is the design of a benzodioxol-based chemical probe, MM-12-Urea, to investigate ferroptosis. chemrxiv.org This probe acts as a radical trapping antioxidant and has been instrumental in studying the role of lipid peroxidation in this cell death pathway. The use of an alkynylated version of the benzodioxol probe, combined with click chemistry, allowed researchers to identify that its site of action is within the mitochondria. chemrxiv.org The development of such specific and broadly applicable probes is crucial for elucidating the subcellular mechanisms of action and avoiding confounding factors in bioactivity studies. chemrxiv.org
Role in Structure-Based Drug Discovery and Design (excluding clinical data)
The 1,3-benzodioxole moiety is a valuable scaffold in structure-based drug discovery and design. Its rigid structure and potential for diverse chemical modifications allow for the rational design of potent and selective inhibitors or agonists for various biological targets.
Computer-aided drug design approaches have been successfully employed to develop novel benzodioxole derivatives. For example, by screening chemical libraries based on the auxin receptor TIR1, a series of N-(benzo[d] researchgate.netdoaj.orgdioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized. frontiersin.org Molecular docking analysis confirmed a strong binding affinity of these compounds to the TIR1 receptor, leading to the development of potent root growth promoters. frontiersin.org
In another application, the benzodioxole structure was used as a foundation to design novel synergists to combat antifungal resistance. Based on the structure-activity relationship (SAR) of lead compounds, a series of 3-(benzo[d] researchgate.netdoaj.orgdioxol-5-yl)-N-benzylpropanamides were designed to enhance the efficacy of fluconazole against resistant strains of Candida albicans. nih.gov Similarly, the scaffold has been used to create new derivatives that act as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. nih.gov These studies demonstrate the utility of the benzodioxole core in the iterative process of drug design, from initial lead identification to optimization of activity and selectivity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5,5']BI[Benzo[1,3]dioxolyl] derivatives, and how can purity be ensured?
- Methodology : Begin with cyclization reactions using dihydroxybenzene derivatives and dichloromethane under controlled anhydrous conditions. For coupling to heterocycles (e.g., piperidine or thiadiazole), employ palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic ester intermediates . Purification requires sequential chromatography (silica gel followed by HPLC) and characterization via / NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How should researchers handle and store [5,5']BI[Benzo[1,3]dioxolyl]-based compounds to ensure stability?
- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (argon/nitrogen). Use desiccants to prevent hydrolysis of labile groups (e.g., boronic esters). For handling, wear nitrile gloves and use fume hoods to avoid inhalation of fine particulates .
Q. What spectroscopic techniques are critical for characterizing the benzo[1,3]dioxole core?
- Methodology :
- FT-IR : Identify C-O-C stretching (1250–1050 cm) and aromatic C-H bending (800–600 cm).
- NMR : Look for split aromatic proton signals (δ 6.5–7.2 ppm) and methylenedioxy protons (δ 5.9–6.1 ppm).
- XRD : Resolve stereochemistry in chiral derivatives (e.g., tetrahydrofuran-linked dimers) .
Advanced Research Questions
Q. How can contradictory bioactivity data for [5,5']BI[Benzo[1,3]dioxolyl] analogs across studies be reconciled?
- Methodology :
- Standardize assays : Compare IC values under identical conditions (e.g., pH, temperature, cell lines).
- Structural validation : Verify stereochemical purity (e.g., enantiomeric excess via chiral HPLC) for compounds like rel-(-)-5,5'-dimethyltetrahydrofuran derivatives .
- Meta-analysis : Use computational tools (e.g., molecular docking) to correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with target binding .
Q. What strategies are effective for elucidating the neuropharmacological mechanisms of [5,5']BI[Benzo[1,3]dioxolyl] cathinone derivatives?
- Methodology :
- Receptor profiling : Conduct competitive binding assays (e.g., radioligand displacement) for dopamine/norepinephrine transporters and 5-HT receptors.
- Functional studies : Use patch-clamp electrophysiology to assess ion channel modulation.
- Metabolic stability : Perform liver microsome assays to evaluate cytochrome P450 interactions .
Q. How can stereochemical variations in [5,5']BI[Benzo[1,3]dioxolyl] complexes impact catalytic activity in asymmetric synthesis?
- Methodology :
- Ligand screening : Test enantiomeric phosphine ligands (e.g., (S)-SYNPHOS) in palladium-catalyzed reactions. Monitor enantioselectivity via chiral GC/MS.
- Kinetic studies : Compare turnover frequencies (TOF) and activation energies (ΔG) for R- vs. S-configurations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
